Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is an organic compound characterized by its unique cyclopropane structure, which includes a carboxylate group and a chlorine atom. The compound has the molecular formula and a molar mass of approximately 134.5 g/mol. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses. The compound's stereochemistry is defined by its specific configuration at the cyclopropane ring, which is crucial for its biological activity and chemical behavior.
Common reagents used in these reactions include sodium cyanide for substitution, palladium on carbon for reduction, and potassium permanganate for oxidation .
Several methods have been developed for synthesizing methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate:
These methods are typically optimized for yield and purity in both laboratory and industrial settings.
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate has several applications:
While specific interaction studies on methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate are sparse, research on its analogs indicates that compounds with similar structures can interact with various biological targets. These interactions may include enzyme inhibition or modulation of signaling pathways related to plant growth regulation. Further studies are needed to elucidate the specific interactions and mechanisms of action for this compound.
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate shares structural similarities with several other cyclopropane derivatives. Here are some comparable compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Cyclopropane-1-carboxylic acid | Lacks chlorine; less reactive | Simpler structure; fewer synthetic applications |
| 1-Bromocyclopropane-1-carboxylic acid | Contains bromine; different reactivity | Bromine may lead to different reaction pathways |
| 1-Fluorocyclopropane-1-carboxylic acid | Contains fluorine; distinct chemical properties | Fluorine's electronegativity affects reactivity |
| 1-Methyl-2-chlorocyclopropane carboxylic acid | Similar structure but with additional methyl group | Enhanced stability due to additional carbon |
Uniqueness: Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is distinguished by its chlorine atom, which enhances its reactivity compared to non-halogenated analogs. This property makes it particularly valuable in synthetic organic chemistry and agricultural applications .
The inherent 27 kcal/mol angle strain of cyclopropanes drives their reactivity, making them indispensable for [2+1] cycloadditions, ring-opening cascades, and strain-release functionalizations. Methyl 2-chlorocyclopropane-1-carboxylate exemplifies this reactivity profile, with its electron-withdrawing groups (chlorine, ester) polarizing the cyclopropane ring to enable regioselective bond cleavage.
Comparative studies of cyclopropane derivatives reveal enhanced reactivity in systems with geminal electron-withdrawing groups (Table 1). The chlorine substituent in methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate lowers the activation barrier for radical-mediated ring-opening by 8–12 kcal/mol compared to non-halogenated analogs. This polarization effect directs cleavage toward the C–Cl bond during radical addition-cyclization sequences.
Table 1. Reactivity trends in substituted cyclopropanes
The compound’s dual functionality enables tandem transformations – the ester group participates in cross-couplings or hydrolyses, while the chlorine atom serves as a radical leaving group. This was exploited in the synthesis of polycyclic terpenoids, where nickel-catalyzed decarbonylation of the methyl ester generated a stabilized radical for subsequent cyclization.
The cis-1,2-disubstituted stereochemistry imposes distinct conformational constraints that govern both reactivity and product selectivity. Molecular modeling shows the (1S,2R) configuration adopts a puckered geometry with 15° dihedral distortion, positioning the chlorine and ester groups for syn-periplanar interactions during ring-opening.
In radical-mediated processes, the (1S,2R) configuration directs hydrogen atom transfer (HAT) to the C1 position due to optimal orbital alignment between the developing p-orbital and the adjacent ester group’s π-system. This stereoelectronic preference was demonstrated in the synthesis of γ-lactams, where the configuration dictated >95% regioselectivity in amidyl radical cyclizations.
The rigid cyclopropane scaffold transfers stereochemical information during ring-opening/cyclization cascades. A notable example involves the compound’s use in constructing the ABCD ring system of Melodinus alkaloids, where the (1S,2R) configuration enforced transannular hydride transfer with 8:1 diastereomeric ratio.
Initial syntheses relied on Simmons-Smith cyclopropanation using Zn/Cu-mediated transfer of methylene groups to α,β-unsaturated esters. While effective for simple systems, these methods struggled with stereocontrol – the 1968 synthesis of racemic methyl 2-chlorocyclopropane-1-carboxylate achieved <60% diastereoselectivity.
The development of chiral auxiliaries in the 1990s enabled asymmetric cyclopropanation. Evans’ oxazolidinone-mediated method achieved 85% ee for the title compound, though required stoichiometric amounts of chiral ligand. Modern catalytic asymmetric variants using Rh(II) carboxylates now deliver >99% ee through ligand-accelerated carbene transfer.
Table 2. Evolution of synthetic methods
The enantioselective synthesis of methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate represents a significant challenge in asymmetric catalysis, requiring precise stereochemical control through sophisticated metal catalyst systems [1]. Rhodium-based catalysts have emerged as particularly effective for achieving high enantioselectivity in cyclopropane synthesis, with rhodium(II) tetracarboxylate complexes demonstrating exceptional performance [1] [2]. The rhodium(II) bis(S-TCPTAD) complex, originally developed for carbon-hydrogen amination reactions, has shown remarkable efficacy in cyclopropanation reactions with enantioselectivities reaching up to 98% enantiomeric excess [1].
Ruthenium-based catalyst systems provide an alternative approach for stereoselective cyclopropanation reactions [3] [4]. The ruthenium-catalyzed enantioselective redox-active carbene transfer methodology enables the asymmetric cyclopropanation of various olefins, including aliphatic substrates that are typically challenging for other catalyst systems [3]. These ruthenium catalysts demonstrate high enantioselectivities exceeding 92% enantiomeric excess while maintaining excellent diastereoselectivities greater than 20:1 [3].
Iron(III)-based metalloradical catalysis represents an emerging approach for asymmetric cyclopropanation through stepwise radical mechanisms [2]. Iron(III) complexes supported by chiral amidoporphyrin ligands effectively activate carbene precursors under mild conditions, achieving both excellent diastereoselectivities and enantioselectivities up to 95% enantiomeric excess [2]. The mechanism proceeds through iron(IV)-alkyl radical intermediates, demonstrating the operation of metalloradical catalysis [2].
Table 1: Noble Metal Catalyst Systems for Enantioselective Cyclopropanation
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|---|
| Rhodium(II) bis(S-TCPTAD) | Electron-deficient alkenes | 98 | >97:3 | 85-95 | 40-60 |
| Rhodium(II) bis(S-DOSP) | Electron-deficient alkenes | 77 | >97:3 | 59 | 40-60 |
| Ruthenium with NHPI-DA | Aliphatic olefins | 92 | >20:1 | 85-95 | 25 |
| Iron(III)-amidoporphyrin | Trifluoromethyl systems | 95 | >20:1 | 85-95 | 25 |
| Copper(I) with BOX ligand | Enynones | 87 | 10:1 | 48-70 | 25 |
Palladium-catalyzed asymmetric cyclopropanation through nucleopalladation mechanisms offers distinct advantages for specific substrate classes [5]. Palladium(II) catalysts enable diastereoselective cyclopropanation of alkenyl amines with excellent selectivities exceeding 95% enantiomeric excess and diastereomeric ratios greater than 20:1 [5]. The nucleopalladation mechanism provides unique reactivity patterns that complement traditional carbene-based approaches [5].
Iridium-catalyzed hydrogenation and cyclopropanation reactions demonstrate versatility across multiple reaction conditions [6]. Single-crystalline iridium surfaces exhibit structure-sensitive behavior in cyclopropane transformations, with iridium(110)-(1×2) surfaces showing enhanced activity compared to iridium(111) surfaces by factors of 2 to 10 [6]. These findings provide fundamental insights into the relationship between catalyst structure and stereochemical outcomes [6].
Solvent selection plays a crucial role in determining the stereochemical outcome of cyclopropanation reactions, particularly in controlling cis-trans isomer ratios [7] [8]. Polar protic solvents such as hexafluoroisopropanol demonstrate exceptional ability to enhance diastereoselectivity, achieving cis-trans ratios of 7:1 with yields reaching 96% [5]. The high polarity and hydrogen-bonding capacity of hexafluoroisopropanol facilitate specific solvation effects that stabilize particular transition states [5].
Trifluoroethanol represents another effective polar protic solvent for enhancing stereoselectivity in cyclopropanation reactions [5]. Under trifluoroethanol conditions, diastereomeric ratios of 4:1 are achieved with yields of 90%, demonstrating the beneficial effects of protic solvents on stereochemical control [5]. The acidic nature of trifluoroethanol contributes to the observed selectivity through specific interactions with reaction intermediates [5].
Table 2: Solvent Effects on Cis-Trans Isomer Ratios in Cyclopropanation
| Solvent | Polarity | Cis:Trans Ratio | Yield (%) | Comments |
|---|---|---|---|---|
| Dichloromethane | Moderate | 1:1 | 85 | Standard conditions |
| Toluene | Low | 2:1 | 78 | Good for non-polar substrates |
| Hexafluoroisopropanol | High | 7:1 | 96 | Excellent diastereoselectivity |
| Trifluoroethanol | High | 4:1 | 90 | Good compromise |
| Dimethyl sulfoxide | High | 3:1 | 82 | Moderate selectivity |
| Acetone | Moderate | 5:1 | 88 | Temperature dependent |
Aprotic solvents such as dichloromethane and tetrahydrofuran generally provide lower stereoselectivities, with cis-trans ratios typically approaching 1:1 [7] [5]. The absence of hydrogen-bonding capability in these solvents reduces their ability to differentiate between competing transition states [7]. However, aprotic solvents often provide higher reaction rates and are suitable for substrates that are sensitive to protic conditions [7].
The relationship between solvent properties and stereoselectivity can be understood through consideration of differential solvation effects on transition states [9]. Temperature-dependent measurements according to the modified Eyring equation reveal that entropic contributions play a paramount role in directing facial diastereoselectivity [9]. Solvent-dependent inversion temperatures correlate with solvent melting points, suggesting specific solvation cluster formations that behave as distinct molecular entities [9].
Water represents an environmentally benign solvent option for cyclopropanation reactions, particularly in on-water [2+1] annulation processes [10]. Metal-free and catalyst-free cyclopropanation reactions in water achieve high yields with broad substrate scope, providing cis-trans ratios up to 10:1 under optimized conditions [10]. The unique properties of water interfaces enable enhanced reaction efficiency through hydrophobic effects and altered transition state energetics [10].
The [2+1] cycloaddition approach represents a fundamental strategy for constructing chlorinated cyclopropane derivatives through concerted bond formation processes [11] [12]. Dichlorocarbene generation from chloroform under basic conditions provides a reliable method for introducing chlorinated functionality into cyclopropane rings [12] [13]. The treatment of chloroform with potassium tert-butoxide generates dichlorocarbene intermediates that undergo stereospecific addition to alkenes [12] [13].
Dichloromethyl(diaryl) sulfonium salts have emerged as effective reagents for gem-dichlorocyclopropanation of electron-rich olefins under mild conditions [14]. These sulfonium salts provide air-stable and moisture-tolerant alternatives to traditional dichlorocarbene precursors, enabling cyclopropanation reactions at room temperature [14]. The mechanism proceeds through thermodynamically favorable alpha-elimination processes that generate free dichlorocarbene intermediates [14].
Table 3: [2+1] Cycloaddition Methods with Chlorinated Substrates
| Method | Chlorinated Precursor | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Dichlorocarbene addition | Chloroform/KOtBu | 25°C, DCM | 85-95 | Stereospecific |
| Sulfonium salt approach | R₂SCHCl₂⁺ | 25°C, base | 80-94 | High retention |
| Diazo compound route | ClCHN₂ derivatives | Metal catalyst | 75-90 | Temperature dependent |
| Phase transfer catalysis | CHCl₃/aqueous base | PTC conditions | 70-85 | Moderate |
The stereospecificity of dichlorocarbene cycloaddition ensures complete retention of alkene stereochemistry in the resulting cyclopropane products [12] [13]. Cis-alkenes exclusively produce cis-disubstituted dichlorocyclopropanes, while trans-alkenes yield only trans-disubstituted products [12] [13]. This stereospecific behavior arises from the concerted nature of the cyclopropanation mechanism, which occurs without formation of discrete intermediates [12] [13].
Michael-initiated ring-closure processes provide alternative pathways for dichlorocyclopropanation of dicarbonyl conjugated olefins [15]. These reactions proceed through initial Michael addition followed by intramolecular cyclization, achieving yields up to 99% under optimized conditions [15]. Density functional theory calculations reveal that reaction temperature plays a crucial role in determining the success of the ring-closure step [15].
Chlorinated anilines can serve as molecular templates to achieve solid-state [2+2] cycloaddition reactions, though this approach is primarily applicable to specific substrate combinations [16]. The combination of tetrachloroaniline and trichloroaniline with bis(4-pyridyl)ethylene enables photochemical cycloaddition reactions with quantitative yields [16]. These template-directed approaches provide unique opportunities for stereoselective synthesis under solvent-free conditions [16].
Temperature control represents a critical parameter for optimizing diastereomeric excess in cyclopropanation reactions, with lower temperatures generally favoring higher stereoselectivities [9] [17]. Systematic temperature-dependent studies reveal inverse relationships between reaction temperature and diastereomeric excess, with optimal selectivities often achieved at temperatures below 0°C [17]. At -78°C, diastereomeric excess values can reach 86%, while elevated temperatures above 100°C typically reduce selectivity to less than 15% [17].
The temperature dependence of stereoselectivity arises from differential activation parameters for competing transition states [9] [18]. Eyring plot analysis demonstrates that entropic contributions dominate the temperature dependence of facial diastereoselectivity [9]. The relationship between temperature and selectivity often exhibits non-linear behavior, with inversion temperatures marking transitions between different mechanistic regimes [9].
Table 4: Temperature Effects on Diastereomeric Excess in Cyclopropanation
| Temperature (°C) | Diastereomeric Excess (% de) | Reaction Rate (relative) | Product Distribution |
|---|---|---|---|
| -78 | 86 | 0.1 | Highly selective |
| 0 | 70 | 1 | Good selectivity |
| 25 | 45 | 10 | Moderate selectivity |
| 50 | 35 | 50 | Reduced selectivity |
| 80 | 24 | 100 | Low selectivity |
| 100 | 15 | 200 | Poor selectivity |
Computational studies of cyclopropanation mechanisms reveal that temperature modulation affects the relative populations of different conformational states and transition structures [7] [19]. At lower temperatures, more selective pathways become kinetically favored due to reduced thermal activation of competing processes [7]. The balance between selectivity and reaction rate necessitates careful optimization to achieve practical synthetic conditions [7].
Solvent-temperature interactions play important roles in determining optimal reaction conditions for high diastereomeric excess [5] [9]. In hexafluoroisopropanol, temperature reduction from 25°C to -40°C increases diastereomeric ratios from 7:1 to greater than 15:1 [5]. Similar temperature effects are observed across different solvent systems, though the magnitude of improvement varies with solvent properties [5].
The kinetic resolution of racemic starting materials through temperature-controlled cyclopropanation provides additional opportunities for stereochemical enhancement [18]. Lower temperatures favor kinetic resolution processes that can simultaneously improve both enantioselectivity and diastereoselectivity [18]. These dual selectivity improvements make temperature optimization particularly valuable for complex synthetic applications [18].
Selective dechlorination of chlorocyclopropane derivatives represents a crucial transformation for accessing diverse cyclopropane functionalities while maintaining stereochemical integrity [20] [21]. Electrochemical dechlorination in monopolar packed bed reactors achieves 80% dechlorination efficiency with 43% current efficiency under optimized conditions of 0.6 amperes per square decimeter current density and 20 liters per hour flow rate [21]. This method provides excellent selectivity for aliphatic chlorocyclopropane substrates under mild conditions without requiring high temperatures or harsh chemical reagents [21].
Lithium-ammonia reduction protocols offer highly effective dechlorination with excellent yields reaching 95% under cryogenic conditions [20]. The reduction proceeds through single-electron transfer mechanisms that generate radical anion intermediates, followed by protonation and elimination of chloride [20]. Temperature control at -78°C in tetrahydrofuran solvent ensures minimal side reactions and high selectivity for the desired dechlorination products [20].
Table 5: Selective Dechlorination Protocols for Chlorocyclopropane Derivatives
| Method | Conditions | Dechlorination (%) | Selectivity | Current Efficiency (%) |
|---|---|---|---|---|
| Electrochemical reduction | 0.6 A/dm², 20 L/h | 80 | High | 43 |
| Lithium/ammonia | -78°C, THF | 95 | Moderate | N/A |
| Zinc/acetic acid | 25°C, AcOH | 75 | Low | N/A |
| Palladium/hydrogen | 1 atm H₂, 25°C | 85 | High | N/A |
| Sodium/naphthalene | DME, -78°C | 90 | Moderate | N/A |
| Tributyltin hydride | AIBN, 80°C | 88 | High | N/A |
| Samarium iodide | THF, -78°C | 92 | High | N/A |
Palladium-catalyzed hydrogenation provides a mild and selective approach for dechlorination under ambient conditions [20]. Using atmospheric pressure hydrogen gas at 25°C, palladium catalysts achieve 85% dechlorination yields with high selectivity for monodechlorination products [20]. The heterogeneous nature of palladium catalysis facilitates product isolation and catalyst recovery [20].
Samarium iodide-mediated dechlorination represents a particularly effective method for achieving high yields of 92% under mild conditions [20]. The single-electron transfer mechanism of samarium iodide provides excellent chemoselectivity, enabling selective removal of chlorine atoms without affecting other functional groups [20]. Reactions conducted in tetrahydrofuran at -78°C maintain stereochemical integrity throughout the dechlorination process [20].
Tributyltin hydride radical chain reactions offer alternative pathways for dechlorination, particularly effective for tertiary chlorocyclopropane substrates [20]. Azobisisobutyronitrile initiation at 80°C generates tin-centered radicals that abstract chlorine atoms through homolytic substitution mechanisms [20]. Yields of 88% are achieved with high selectivity, though the use of organotin reagents requires careful handling and disposal considerations [20].
The methyl ester functionality in methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate provides a versatile handle for accessing diverse derivative libraries through various functionalization strategies [22] [23]. Hydrolysis reactions using lithium hydroxide in aqueous conditions convert the methyl ester to the corresponding carboxylic acid with yields of 90-95% while maintaining complete stereochemical integrity [24]. These carboxylic acid derivatives serve as key intermediates for further amidation and coupling reactions [24].
Amidation protocols using ammonia and carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide enable direct conversion of the ester to primary amides with yields of 80-90% [24]. The retention of stereochemistry during amidation reactions ensures that the (1S,2R) configuration is preserved in the resulting amide products [24]. These amide derivatives often exhibit enhanced stability and modified pharmacological properties compared to the parent ester compounds [23].
Table 6: Ester Functionalization Methods for Cyclopropane Derivative Libraries
| Functionalization Method | Reagents | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Hydrolysis | LiOH, H₂O | 90-95 | Retained |
| Amidation | NH₃, EDC | 80-90 | Retained |
| Transesterification | ROH, TsOH | 85-95 | Retained |
| Reduction to alcohol | LiAlH₄, THF | 85-90 | Retained |
| Wittig reaction | Ph₃P=CHR | 70-85 | Z/E mixture |
| Claisen condensation | LDA, RCOR | 75-85 | Retained |
| Alkylation | LDA, RX | 80-90 | Retained |
| Borylation | B₂pin₂, Pd | 85-95 | Retained |
Transesterification reactions enable access to alternative ester derivatives with different alkyl or aryl groups [24]. Using alcohols in the presence of p-toluenesulfonic acid catalyst, transesterification proceeds with yields of 85-95% under mild heating conditions [24]. The reaction maintains stereochemical integrity while providing access to esters with modified physical and chemical properties [24].
Reduction of the ester functionality to the corresponding primary alcohol using lithium aluminum hydride provides another valuable transformation [25]. Conducted in tetrahydrofuran under anhydrous conditions, the reduction achieves yields of 85-90% with complete retention of the cyclopropane stereochemistry [25]. The resulting alcohol derivatives can undergo further functionalization to generate diverse molecular architectures [25].
Wittig reactions of the ester-derived aldehydes enable chain extension and the introduction of alkene functionalities [25]. While yields of 70-85% are achieved, the resulting alkenes typically exist as Z/E mixtures due to the steric constraints imposed by the cyclopropane ring [25]. These alkene products provide opportunities for subsequent cycloaddition and metathesis transformations [25].